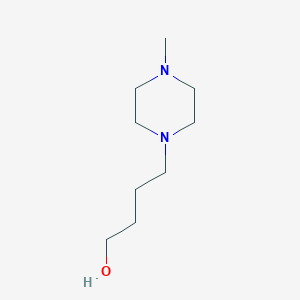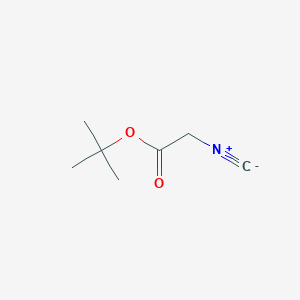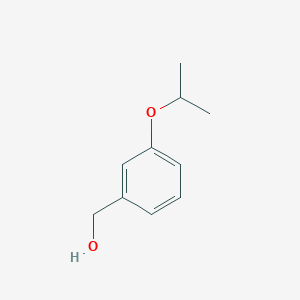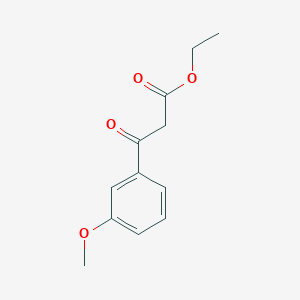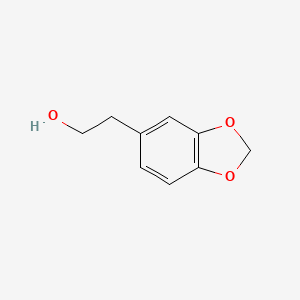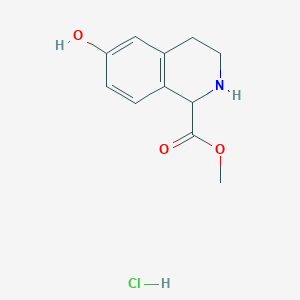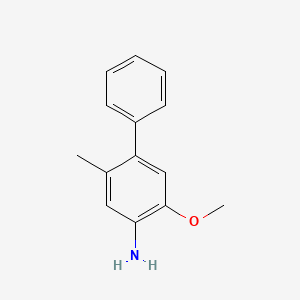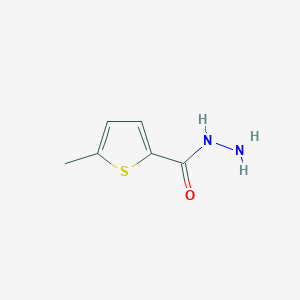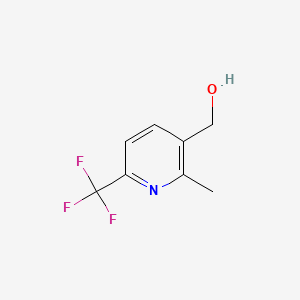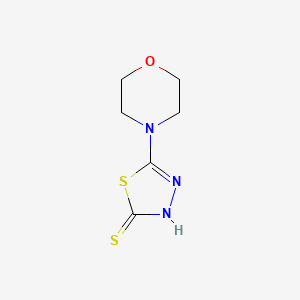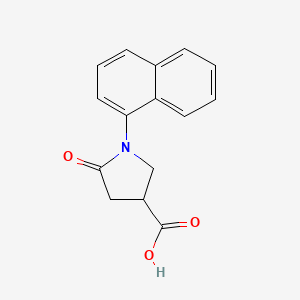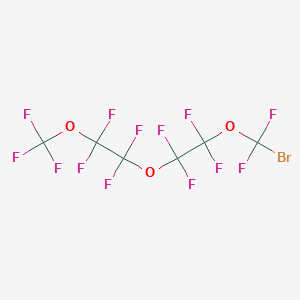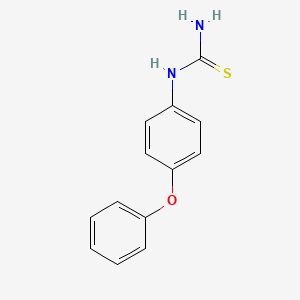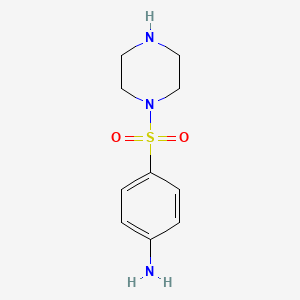![molecular formula C13H20N2O2 B1271513 Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate CAS No. 889949-41-1](/img/structure/B1271513.png)
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is part of a broader class of tert-butyl carbamates, which are characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate functional group. This class of compounds is widely used in organic synthesis, particularly in the protection of amines and as intermediates in the synthesis of peptides, amines, and other nitrogen-containing compounds.
Synthesis Analysis
The synthesis of tert-butyl carbamates involves various chemical reactions, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Another example is the synthesis of N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, which was prepared with an 82% yield and used as a handle in solid-phase synthesis of peptide alpha-carboxamides . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates has been studied using various spectroscopic and computational methods. For example, the vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were investigated using FT-IR spectroscopy and density functional theory (DFT) calculations . The study provided detailed insights into the molecular structure, confirming the experimental data with theoretical predictions. Such analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a range of chemical reactions, which are essential for their application in organic synthesis. They can act as intermediates in the synthesis of chiral organoselenanes and organotelluranes , serve as N-(Boc) nitrone equivalents in reactions with organometallics , and be used in the asymmetric synthesis of amines . The versatility of these compounds is further demonstrated by their ability to undergo enzymatic kinetic resolution, leading to optically pure enantiomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include stability under various conditions, solubility, and reactivity towards different reagents. For instance, the stability of the linkage between the C-terminal amino acid and the handle in N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was resistant to acidolysis, which is crucial for its application in peptide synthesis . Additionally, the anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives was evaluated, showing promising results and demonstrating the potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been studied for its synthesis via asymmetric Mannich reaction, demonstrating its utility in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- A study focused on the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds, showcases the compound's relevance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, was investigated, indicating its use in enzymatic processes (Piovan, Pasquini, & Andrade, 2011).
Applications in Organic Synthesis :
- The use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates was explored, highlighting the compound's role in organic synthesis and its environmental benignity (Li et al., 2006).
- Research on α-alkyl-α-aminosilanes involved metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, providing insights into the chemical transformations of these compounds (Sieburth, Somers, & O'hare, 1996).
- A study on monocarbamate protection of aliphatic diamines using alkyl phenyl carbonates, involving tert-butyl phenyl carbonate, contributes to the understanding of amino group protection in organic synthesis (Pittelkow, Lewinsky, & Christensen, 2007).
Pharmacological Applications :
- Tert-butyl carbamates have been utilized in the synthesis of antiarrhythmic and hypotensive compounds, illustrating their potential in drug development (Chalina, Chakarova, & Staneva, 1998).
Safety And Hazards
Direcciones Futuras
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate and similar compounds are often used in the synthesis of pharmacologically active analogues . They can also be used in the introduction of an ethylenediamine spacer . These areas could be potential future directions for research and application of this compound.
Propiedades
IUPAC Name |
tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJMXOMUPBVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

